Datpalphas

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

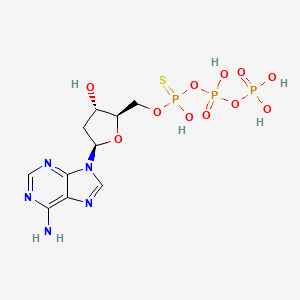

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPIKNHZOWQALM-DLQJRSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-28-4, 87092-22-6 | |

| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thiodeoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dATPalphaS

This guide provides a comprehensive exploration of the mechanism of action of 2'-Deoxyadenosine-5'-O-(1-thiotriphosphate), commonly known as dATPalphaS. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this critical ATP analog with key biological enzymes, offering both foundational knowledge and practical insights for experimental design.

Introduction: The Significance of a Single Sulfur Atom

In the landscape of molecular biology and drug discovery, the strategic modification of biological molecules is a cornerstone of innovation. This compound is a prime example of such a modification, where a single non-bridging oxygen atom on the alpha-phosphate of deoxyadenosine triphosphate (dATP) is replaced by a sulfur atom. This seemingly subtle alteration has profound implications for its biochemical behavior, transforming it into a versatile tool for probing and manipulating enzymatic processes.

The introduction of the sulfur atom creates a chiral center at the alpha-phosphorus, giving rise to two diastereomers: Sp-dATPalphaS and Rp-dATPalphaS. These stereoisomers exhibit distinct interactions with enzymes, providing a powerful means to investigate the stereochemical requirements of catalytic mechanisms. This guide will elucidate the multifaceted mechanism of action of this compound, with a particular focus on its interactions with DNA polymerases and protein kinases, and its applications in key molecular biology techniques.

Chemical Structure and Stereochemistry of this compound

The fundamental difference between dATP and this compound lies in the substitution of a non-bridging oxygen with a sulfur atom on the α-phosphate group. This modification results in a phosphorothioate linkage.

The presence of the sulfur atom creates a chiral center at the α-phosphorus, leading to two stereoisomers: the Sp and Rp isomers. The "S" and "R" designations are based on the Cahn-Ingold-Prelog priority rules, defining the spatial arrangement of the atoms around the chiral phosphorus.

Mechanism of Action with DNA Polymerases

This compound serves as a substrate for DNA polymerases, being incorporated into a growing DNA strand opposite a thymine residue in the template. However, the efficiency and stereoselectivity of this incorporation vary significantly among different polymerases.

Stereoselective Incorporation by DNA Polymerases

Most DNA polymerases exhibit a strong preference for the Sp isomer of this compound.[1] The Rp isomer is often a poor substrate or is not incorporated at all. This stereoselectivity is a critical aspect of its mechanism and provides valuable insights into the geometry of the polymerase active site. The interaction between the enzyme, the metal cofactors (typically Mg²⁺), and the incoming nucleotide dictates this preference.

During the nucleotidyl transfer reaction, an inversion of the stereochemical configuration at the alpha-phosphorus occurs. This means that the incorporation of Sp-dATPalphaS results in an Rp-phosphorothioate linkage in the DNA backbone. This observation is consistent with a direct in-line nucleophilic attack by the 3'-hydroxyl group of the primer on the α-phosphate of the incoming this compound, without the formation of a covalent enzyme-nucleotide intermediate.

Kinetic Parameters of this compound Incorporation

The substitution of oxygen with sulfur at the α-phosphate position can affect the kinetics of nucleotide incorporation. The Michaelis constant (Km) and the catalytic rate (kcat) are key parameters for quantifying these effects.

| DNA Polymerase | Substrate | Km (µM) | kpol (s⁻¹) | Specificity (kpol/Kd) (µM⁻¹s⁻¹) | Sp/Rp Ratio | Reference |

| Rat Pol β | dATP | 2.9 ± 0.6 | 13 ± 0.6 | 4.5 | - | [1] |

| Sp-dATPalphaS | 1.9 ± 0.4 | 1.8 ± 0.1 | 0.95 | 57.5 | [1] | |

| Rp-dATPalphaS | 18 ± 5 | 0.3 ± 0.03 | 0.017 | [1] | ||

| Pfu Pol | dATP | - | - | - | - | [2] |

| Sp-dATPalphaS | - | - | - | - | [2] | |

| Rp-dATPalphaS | - | - | - | - | [2] | |

| Klenow Fragment | dGTP | - | - | - | - | [3] |

| 8-oxodGTP | - | - | 1,700-fold lower than dGTP | - | [3] |

Properties of Phosphorothioate-Modified DNA

The incorporation of this compound into a DNA strand results in a phosphorothioate internucleotide linkage. This modification confers a crucial property: resistance to nuclease degradation.

Nuclease Resistance

The phosphorothioate bond is significantly more resistant to cleavage by a wide range of nucleases compared to the natural phosphodiester bond.[4][5][6] This includes both exonucleases (which degrade DNA from the ends) and endonucleases (which cleave within the DNA strand). The degree of resistance can depend on the specific nuclease, the stereochemistry of the phosphorothioate linkage (Rp being generally more resistant), and the number and position of the modifications within the oligonucleotide.

This property is the basis for many of the applications of this compound in molecular biology, as it allows for the selective protection of DNA strands from enzymatic degradation.

Applications in Molecular Biology

The unique properties of this compound make it an invaluable tool in a variety of molecular biology techniques.

DNA Sequencing

In pyrosequencing , this compound is used as a substitute for dATP to prevent false signals. The luciferase enzyme used in the detection step of pyrosequencing can utilize ATP as a substrate, leading to light emission that is not a result of nucleotide incorporation into the growing DNA strand. Since luciferase cannot efficiently use this compound, its substitution for dATP ensures that the detected light signal is directly proportional to the amount of pyrophosphate released upon correct nucleotide incorporation by the DNA polymerase.

Site-Directed Mutagenesis

Phosphorothioate-based site-directed mutagenesis is a highly efficient method for introducing specific mutations into a DNA sequence.[5][6] The principle of this technique relies on the nuclease resistance of the phosphorothioate-modified DNA.

Experimental Protocol: Phosphorothioate-Based Site-Directed Mutagenesis

-

Primer Annealing: A mutagenic oligonucleotide primer is annealed to a single-stranded DNA template (e.g., from a phagemid).

-

Synthesis of the Mutant Strand: The primer is extended using a DNA polymerase (e.g., T7 DNA polymerase or Klenow fragment) in the presence of a dNTP mix where at least one of the dNTPs is the alpha-thio analog (e.g., dCTPαS). This synthesizes a new, mutated strand containing phosphorothioate linkages.

-

Selective Nicking of the Wild-Type Strand: The resulting heteroduplex DNA is treated with a restriction endonuclease that can cleave the phosphodiester backbone of the wild-type template strand but is blocked by the phosphorothioate linkages in the newly synthesized mutant strand.

-

Exonuclease Digestion of the Nicked Strand: The nicked wild-type strand is then degraded by an exonuclease (e.g., exonuclease III), leaving the intact, single-stranded circular mutant DNA.

-

Synthesis of the Complementary Strand: The single-stranded mutant DNA is then used as a template for a DNA polymerase to synthesize the complementary strand.

-

Transformation: The resulting double-stranded mutant plasmid is transformed into competent E. coli cells.

Interaction with Kinases

Beyond its role in DNA synthesis, this compound can also interact with another major class of enzymes: protein kinases. Kinases catalyze the transfer of the gamma-phosphate from ATP to a substrate, a process fundamental to cellular signaling.

This compound as a Kinase Inhibitor

This compound can act as an ATP-competitive inhibitor for many protein kinases.[7][8][9] It binds to the ATP-binding pocket of the kinase, but the thio-substitution at the alpha-phosphate can hinder the phosphoryl transfer reaction. The efficiency of inhibition is dependent on the specific kinase and the stereoisomer of this compound used.

| Kinase | Inhibitor | Ki or IC50 | Notes | Reference |

| Deoxynucleoside Kinases | 5'-amino-5'-deoxyadenosine | - | Inhibits adenosine kinase | [10][11] |

| Various Kinases | General ATP-competitive inhibitors | Varies | This compound can be used to probe the ATP binding site | [7][8][9] |

Note: Specific Ki or IC50 values for this compound with a wide range of kinases are not extensively documented in readily available literature. The table reflects the general principle of using ATP analogs for kinase inhibition studies.

Kinase Inhibition Assay Using Nucleotide Analogs

The ability of this compound to compete with ATP makes it a useful tool in kinase inhibition assays to identify and characterize kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing the kinase of interest, its substrate (a peptide or protein), and a buffer containing Mg²⁺.

-

Inhibitor Incubation: Add the potential kinase inhibitor at various concentrations to the reaction mixture and incubate for a predetermined time to allow for binding to the kinase.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of radiolabeled [γ-³²P]ATP. Alternatively, a non-radioactive method can be used where the reaction is initiated with ATP, and the product (ADP or phosphorylated substrate) is detected using a specific antibody or a coupled enzyme assay. To test the effect of this compound, it can be added at varying concentrations to compete with ATP.

-

Termination of Reaction: Stop the reaction after a specific time by adding a quenching buffer (e.g., containing EDTA to chelate Mg²⁺).

-

Detection of Phosphorylation:

-

Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto a phosphocellulose membrane and washing away the unincorporated ATP.

-

Non-Radiometric Assay: Detect the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA or Western blot format) or measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

-

-

Data Analysis: Determine the extent of kinase inhibition by the test compound or this compound by measuring the reduction in substrate phosphorylation compared to a control reaction without the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound is a powerful and versatile tool in the arsenal of molecular biologists, biochemists, and drug discovery scientists. Its unique properties, stemming from the simple substitution of an oxygen atom with sulfur, allow for the elegant dissection of enzymatic mechanisms and the development of robust experimental techniques. From its role in high-fidelity mutagenesis to its utility in elucidating the intricacies of kinase-catalyzed signaling pathways, this compound continues to be a cornerstone of modern biological research. A thorough understanding of its mechanism of action, particularly its stereochemical interactions with enzymes, is paramount for its effective application in experimental design and data interpretation.

References

-

Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-385. [Link]

-

Sayers, J. R., & Eckstein, F. (1991). Oligonucleotide-directed mutagenesis using an improved phosphorothioate approach. In Methods in Molecular Biology (Vol. 57, pp. 279-295). Humana Press. [Link]

-

Taylor, J. W., Ott, J., & Eckstein, F. (1985). The rapid generation of oligonucleotide-directed mutations at high frequency using phosphorothioate-modified DNA. Nucleic Acids Research, 13(24), 8765–8785. [Link]

-

Suo, Z., & Johnson, K. A. (2001). DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis. Biochemistry, 40(30), 9014–9022. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

-

Gardner, A. F., & Jack, W. E. (2012). The mechanistic architecture of the thermostable Pyrococcus furiosus family B DNA polymerase motif A and its interaction with dNTP substrate. The Journal of biological chemistry, 287(28), 23786–23797. [Link]

-

Vo, C. T., Iavarone, A. T., & Marletta, M. A. (2016). Towards the enzymatic synthesis of phosphorothioate containing LNA oligonucleotides. RSC advances, 6(73), 68884-68887. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Krebs, M. P., & Kokoris, M. S. (2011). Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy. Viruses, 3(12), 2464–2493. [Link]

-

Eckstein, F. (1989). Phosphorothioate analogs of nucleotides. Accounts of Chemical Research, 22(12), 435-441. [Link]

-

Delaney, J. C., & Smeester, L. (2014). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA. Biochemistry, 53(27), 4465–4474. [Link]

-

Kuchta, R. D., Benkovic, P., & Benkovic, S. J. (1988). Kinetic mechanism whereby DNA polymerase I (Klenow) replicates DNA with high fidelity. Biochemistry, 27(18), 6716–6725. [Link]

-

Sayers, J. R., & Eckstein, F. (1991). Phosphorothioate-based site-directed mutagenesis for single-stranded vectors. In Oligonucleotide-directed Mutagenesis (pp. 31-40). IRL Press at Oxford University Press. [Link]

-

Lasko, D. D., Basu, A. K., Kadlubar, F. F., Evans, F. E., & Essigmann, J. M. (1997). Kinetics of DNA polymerase I (Klenow fragment exo-) activity on damaged DNA templates: effect of proximal and distal template damage on DNA synthesis. Biochemistry, 36(49), 15429–15438. [Link]

-

Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic acid therapeutics, 24(6), 374-385. [Link]

-

Eckstein, F. (1989). Phosphorothioate analogs of nucleotides. Accounts of Chemical Research, 22(12), 435-441. [Link]

-

Mizrahi, V., Henrie, R. N., Marlier, J. F., Johnson, K. A., & Benkovic, S. J. (1985). Kinetic mechanism of DNA polymerase I (Klenow). Biochemistry, 24(15), 4010–4018. [Link]

-

Salter, J. M., & Welsbie, D. S. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science signaling, 15(744), eabn0985. [Link]

-

ResearchGate. (n.d.). Kinetics studies of Taq DNA polymerase. [Link]

-

Verba, K. A., Wang, R. Y., & Agard, D. A. (2017). ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system. Nature chemical biology, 13(11), 1233–1239. [Link]

-

Roboklon. (n.d.). Pfu DNA Polymerase. [Link]

-

Johnson, K. A. (2008). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et biophysica acta, 1784(8), 1051–1064. [Link]

- Brody, R. S., & Frey, P. A. (1996). Enzymatic synthesis of phosphorothioate oligonucleotides using restriction endonucleases. U.S.

-

Roskoski, R., Jr. (2020). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Expert opinion on drug discovery, 15(1), 41–55. [Link]

-

Ajo-Franklin, C. (n.d.). Site-Directed Mutagenesis of Plasmids. Caroline Ajo-Franklin Research Group. [Link]

-

ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. [Link]

-

ResearchGate. (n.d.). Kinetic parameters of wild-type and mutant Taq polymerases. [Link]

-

Verba, K. A., Wang, R. Y., & Agard, D. A. (2017). ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system. Nature Chemical Biology, 13(11), 1233–1239. [Link]

-

Viljoen, H. J., Griep, M. A., Kotera, N., & Nelson, K. L. (2006). Kinetics of the DNA polymerase pyrococcus kodakaraensis. Chemical engineering science, 61(12), 3885-3896. [Link]

-

CliniSciences. (n.d.). Pfu DNA Polymerase. [Link]

-

Watchmaker Genomics. (n.d.). Taq DNA Polymerase. [Link]

-

Batra, V. K., Beard, W. A., & Wilson, S. H. (2012). Transition State in DNA Polymerase β Catalysis: Rate-Limiting Chemistry Altered by Base-Pair Configuration. Journal of the American Chemical Society, 134(29), 11954–11957. [Link]

-

Dzantiev, L. A., & Zavjalov, V. V. (2020). Structural and Molecular Kinetic Features of Activities of DNA Polymerases. International journal of molecular sciences, 21(18), 6889. [Link]

-

Dynamic Biosensors. (n.d.). Real-time measurement of DNA polymerase activity and inhibition with switchSENSE® and the heliX® biosensor. [Link]

-

Arpaia, E., Ben-Sasson, S. Z., & Roifman, C. M. (2008). Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis. Nucleosides, nucleotides & nucleic acids, 27(6), 816–820. [Link]

-

Arpaia, E., Ben-Sasson, S. Z., & Roifman, C. M. (2008). Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis. Nucleosides, nucleotides & nucleic acids, 27(6), 816–820. [Link]

-

Roskoski, R., Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological research, 152, 104633. [Link]

-

Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules (Basel, Switzerland), 26(16), 4903. [Link]

-

Ono, K., Ogasawara, M., & Nakane, H. (1984). Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 38(8), 382–389. [Link]

Sources

- 1. DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanistic Architecture of the Thermostable Pyrococcus Furiosus Family B DNA Polymerase Motif A and its Interaction with dNTP Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid high-efficiency site-directed mutagenesis by the phosphorothioate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oligonucleotide-Directed Mutagenesis Using an Improved Phosphorothioate Approach | Springer Nature Experiments [experiments.springernature.com]

- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-competitive inhibitors block protein kinase recruitment to the Hsp90-Cdc37 system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of deoxynucleoside kinases in human thymocytes prevents dATP accumulation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyadenosine 5'-O-(α-thio)triphosphate (dATPalphaS)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxyadenosine 5'-O-(α-thio)triphosphate (dATPalphaS), a critical non-hydrolyzable analog of deoxyadenosine triphosphate (dATP). We will delve into its unique chemical structure, physicochemical properties, and the mechanistic basis for its utility in molecular biology. This guide will explore its diverse applications, from elucidating enzyme mechanisms to its role in advanced sequencing technologies. Detailed protocols and visual workflows are provided to offer researchers, scientists, and drug development professionals a practical framework for leveraging this compound in their experimental designs.

Introduction: The Significance of a Single Sulfur Atom

In the landscape of molecular biology, the ability to dissect the function of ATP-dependent enzymes is paramount. Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis and a critical energy source for numerous cellular processes. However, its rapid hydrolysis by enzymes such as DNA polymerases and kinases often complicates the study of their structure and function.

To overcome this challenge, scientists employ non-hydrolyzable analogs like 2'-Deoxyadenosine 5'-O-(α-thio)triphosphate, commonly known as this compound. By substituting a non-bridging oxygen atom with a sulfur atom in the alpha-phosphate position, this compound mimics the natural substrate, allowing it to bind to the active sites of enzymes. Crucially, the resulting phosphorothioate bond is resistant to cleavage by most nucleases and ATPases. This property effectively "freezes" the enzyme-substrate complex in a specific conformational state, making this compound an invaluable tool for a wide range of applications, including enzyme kinetics, structural biology, and DNA sequencing.

Chemical Structure and Physicochemical Properties

The key to this compound's functionality lies in its subtle yet significant structural modification.

Molecular Structure

The replacement of an oxygen atom with a sulfur atom in the α-phosphate group introduces a thiophosphate linkage. This modification has several important consequences:

-

Chirality: The substitution creates a chiral center at the α-phosphorus atom, resulting in two stereoisomers: the Sp and Rp isomers. The stereochemical orientation of the sulfur atom can influence the analog's interaction with specific enzymes.

-

Bond Properties: The phosphorus-sulfur (P-S) bond is longer and less polar than the corresponding phosphorus-oxygen (P-O) bond. This alteration in bond character is a primary reason for the increased resistance to enzymatic hydrolysis.

Caption: Structural comparison of dATP and this compound.

Physicochemical Properties

The introduction of sulfur alters several key properties of the molecule, which are summarized in the table below.

| Property | dATP | This compound | Reference |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | C₁₀H₁₆N₅O₁₁P₃S | [1][2] |

| Molecular Weight | 491.18 g/mol | 507.24 g/mol | [1][3] |

| λmax | 259 nm | 259 nm | [1][3] |

| Extinction Coefficient (ε) | ~15.1 L mmol⁻¹ cm⁻¹ | ~15.4 L mmol⁻¹ cm⁻¹ | [1][3] |

| Susceptibility to Hydrolysis | High | Very Low | |

| Solubility | Soluble in water | Soluble in water | [1] |

| Storage Stability | Stable for ~12 months at -20°C | Stable for ~12 months at -20°C | [1][3] |

Mechanism of Action: The Basis of Resistance

The resistance of this compound to enzymatic hydrolysis is the cornerstone of its utility. Most ATPases and polymerases catalyze the nucleophilic attack of a water molecule (or a hydroxyl group) on the α-phosphate of dATP, leading to the cleavage of the phosphoanhydride bond and the release of pyrophosphate (PPi).

The substitution of oxygen with sulfur at the α-phosphate position hinders this process in several ways:

-

Altered Electronegativity and Bond Polarity: Sulfur is less electronegative than oxygen. This reduces the partial positive charge on the α-phosphorus atom, making it a less favorable target for nucleophilic attack.

-

"Soft" vs. "Hard" Atoms: According to the Hard and Soft Acids and Bases (HSAB) theory, the active sites of many ATPases contain "hard" Lewis acids, such as Mg²⁺ ions, which coordinate with the "hard" oxygen atoms of the phosphate groups. The "softer" sulfur atom in this compound has a weaker interaction with these hard metal ions, which can lead to suboptimal positioning of the substrate for catalysis.

-

Stereoelectronic Effects: The larger atomic radius of sulfur compared to oxygen can create steric hindrance within the tightly constrained active site of an enzyme, preventing the precise alignment required for catalysis.

It is important to note that while this compound is resistant to hydrolysis, it is often still a substrate for the initial binding and, in the case of polymerases, the incorporation step. This allows it to act as a potent competitive inhibitor or a chain terminator, depending on the specific enzyme and experimental conditions.

Key Applications in Research

The unique properties of this compound have led to its adoption in a wide array of molecular biology techniques.

Enzyme Kinetics and Inhibition Studies

This compound is an excellent tool for studying the kinetics of ATP-dependent enzymes. By using this compound as a competitive inhibitor, researchers can determine the binding affinity (Ki) of the enzyme for its natural substrate. Since this compound binds to the active site but is not turned over, it allows for the separation of the binding event from the catalytic step. This is particularly useful for pre-steady-state kinetic analyses, which can provide detailed insights into the individual steps of the enzymatic reaction mechanism.

Structural Biology: Trapping the Transition State

A major challenge in X-ray crystallography is to capture the structure of an enzyme in complex with its substrate, as the substrate is rapidly converted to product. This compound provides an elegant solution to this problem. By co-crystallizing a protein with this compound, it is possible to trap the enzyme in a substrate-bound, pre-catalytic state. This has been instrumental in elucidating the mechanisms of numerous DNA and RNA polymerases, kinases, and other ATP-dependent enzymes.

Nucleic Acid Labeling and Sequencing

In certain variations of Sanger sequencing, this compound can be incorporated into the growing DNA strand by DNA polymerase. The resulting phosphorothioate linkage is resistant to the activity of certain exonucleases, which can be used to protect the DNA from degradation. This property was particularly useful in older, manual sequencing methods.

Some NGS platforms have utilized this compound in their workflows. For example, in pyrosequencing, the incorporation of a dNTP is detected by the release of pyrophosphate. By using this compound, the release of thiopyrophosphate can be coupled to a different detection chemistry, allowing for multiplexed sequencing reactions.

Signal Transduction Research

This compound has been used to investigate signaling pathways that involve purinergic receptors. These receptors are activated by extracellular ATP and play roles in a variety of physiological processes. By using the non-hydrolyzable this compound, researchers can study receptor activation and downstream signaling events without the confounding effects of ATP degradation by ectonucleotidases.

Experimental Protocols

Here, we provide a generalized protocol for an enzyme inhibition assay using this compound. This protocol should be optimized for the specific enzyme and conditions being studied.

Protocol: Determining the Ki of an ATPase using a Competitive Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a given ATPase enzyme.

Materials:

-

Purified ATPase enzyme of interest

-

dATP solution (stock concentration of 100 mM)

-

This compound solution (stock concentration of 100 mM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare a serial dilution of dATP: Prepare a range of dATP concentrations in the assay buffer. A typical range might be from 0 to 10 times the expected Km of the enzyme.

-

Prepare a serial dilution of this compound: Prepare a range of this compound concentrations. The appropriate range will depend on the expected Ki and may need to be determined empirically.

-

Set up the reaction plate: In a 96-well plate, set up the reactions as follows:

-

Control wells: Assay buffer, enzyme, and varying concentrations of dATP.

-

Inhibitor wells: Assay buffer, enzyme, varying concentrations of dATP, and a fixed concentration of this compound. Repeat for each concentration of this compound.

-

Blank wells: Assay buffer, dATP, and this compound (no enzyme).

-

-

Initiate the reaction: Add the enzyme to all wells (except the blanks) to start the reaction.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-30 minutes). Ensure that the reaction remains in the linear range.

-

Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate detection reagent. Follow the manufacturer's instructions for color development and measurement.

-

Read the absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data analysis:

-

Subtract the blank readings from the control and inhibitor readings.

-

Plot the reaction velocity (absorbance) as a function of dATP concentration for each concentration of this compound.

-

Analyze the data using a Lineweaver-Burk or Dixon plot to determine the Ki value.

-

Caption: Workflow for an enzyme inhibition assay using this compound.

Conclusion

This compound represents a classic example of how subtle chemical modifications can yield powerful tools for biological research. Its resistance to hydrolysis, coupled with its ability to be recognized by a wide range of enzymes, has made it an indispensable reagent in fields ranging from fundamental enzymology to cutting-edge genomics. By understanding its chemical properties and mechanism of action, researchers can continue to leverage this compound to unravel the complex molecular machinery of the cell.

References

-

PubChem. (n.d.). 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate). National Center for Biotechnology Information. Retrieved from [Link]

-

Jena Bioscience. (n.d.). dATPαS, α-Phosphate modified Adenosine Nucleotides. Retrieved from [Link]

-

Baseclick. (n.d.). dATP: Role in DNA Synthesis, Research & Applications. Retrieved from [Link]

-

Pediaa. (2018). What is the Structural Difference Between ATP and dATP. Retrieved from [Link]

-

Excedr. (2022). dATP: What Is Deoxyadenosine Triphosphate?. Retrieved from [Link]

-

PubChem. (n.d.). dATP. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Deoxyadenosine triphosphate. Retrieved from [Link]

Sources

The Core Modification: Understanding the Phosphorothioate Linkage

An In-Depth Technical Guide to the Function of the Alpha-Thio Modification in dATPαS

This guide provides a comprehensive exploration of deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPαS), a critical nucleotide analog in molecular biology. We will dissect the function of its defining alpha-thio modification, moving from fundamental chemical principles to its sophisticated applications in cutting-edge research. This document is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to effectively leverage dATPαS in their work.

Deoxyadenosine triphosphate (dATP) is a fundamental building block of DNA.[1][2] In dATPαS, a single, non-bridging oxygen atom on the alpha-phosphate (the phosphate closest to the deoxyribose sugar) is replaced by a sulfur atom. This substitution creates a phosphorothioate (PS) linkage and introduces a chiral center at the alpha-phosphorus, resulting in two distinct stereoisomers: the Sp and Rp diastereomers.[3] This seemingly minor atomic substitution has profound consequences for the molecule's chemical properties and its interactions with enzymes.

The primary effect of this modification is to render the phosphate backbone more resistant to cleavage by nucleases.[4] The phosphorothioate bond is less susceptible to enzymatic hydrolysis compared to the natural phosphodiester bond, a characteristic that forms the basis of many of its applications.

Caption: Comparison of dATP and the alpha-thio modified dATPαS structure.

The Functional Consequences: A Tale of Enzymatic Interactions

The utility of dATPαS is defined by how it is recognized—or not recognized—by various classes of enzymes. While it can often substitute for dATP as a substrate, the modified bond alters the subsequent enzymatic processing.

DNA Polymerases and Nuclease Resistance

Many DNA polymerases, including Taq polymerase and the Klenow fragment, can efficiently incorporate dATPαS into a growing DNA strand during synthesis.[5][6][7] Once incorporated, the resulting phosphorothioate internucleotide linkage provides significant protection against the 3'→5' exonuclease activity that is inherent to many proofreading polymerases.[4] This resistance to degradation is a cornerstone of its use in stabilizing DNA.

However, it is crucial to note that this resistance is not absolute. Some nucleases, such as Exonuclease III, have been shown to be capable of digesting through phosphorothioate linkages, though often at a reduced rate compared to standard phosphodiester bonds.[3] The efficiency of cleavage can be influenced by the specific sequence context surrounding the modified linkage.[3][8]

DNA Ligases

The interaction with DNA ligases provides a clear example of substrate acceptance without reaction completion. DNA ligases can utilize dATPαS in the first step of the ligation process, forming a self-adenylated enzyme intermediate.[9][10] However, the subsequent step—the joining of DNA strands—is inhibited.[9][10] This allows dATPαS to be used as a tool to study the adenylation step of the ligation reaction in isolation and to screen for inhibitors of this specific process.[9][10]

Luciferase in Pyrosequencing

One of the most elegant applications of dATPαS is in pyrosequencing. This sequencing-by-synthesis method detects the release of pyrophosphate (PPi) upon nucleotide incorporation. The detection system uses the enzyme luciferase, which requires ATP to generate a light signal. If standard dATP were used in the reaction, the luciferase would recognize it as a substrate, creating a false-positive signal and making it impossible to accurately sequence stretches of thymine (T) residues.

To circumvent this, dATPαS is used as a substitute. DNA polymerase readily incorporates dATPαS opposite a thymine in the template strand, but the modified structure is not recognized as a substrate by luciferase.[11] This ensures that the light signal is generated only from the ATP produced by ATP sulfurylase in the detection cascade, not from the pool of available deoxyadenosine triphosphate.[11]

Caption: Role of dATPαS in preventing false signals in pyrosequencing.

Field-Proven Applications and Methodologies

The unique properties of dATPαS make it an indispensable reagent in numerous molecular biology workflows.[1][5][7]

Nuclease Protection Assays

A primary application is to create nuclease-resistant oligonucleotides for use as primers, probes, or antisense therapeutics. The protocol below details a standard assay to validate the protective effect of phosphorothioate bonds.

Experimental Protocol: 3' End-Labeling and Nuclease Protection Assay

This workflow first adds a dATPαS tail to an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT) and then confirms its resistance to exonuclease digestion.

Part A: 3' End-Labeling with dATPαS

-

Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice:

-

Oligonucleotide (10 µM stock): 2 µL

-

5X TdT Reaction Buffer: 10 µL

-

dATPαS (1 mM stock): 5 µL

-

Terminal Transferase (TdT): 1 µL

-

Nuclease-Free Water: to a final volume of 50 µL

-

-

Incubation: Mix gently by pipetting. Incubate the reaction at 37°C for 30 minutes.

-

Enzyme Inactivation: Terminate the reaction by heating at 75°C for 10 minutes.

-

Purification: Purify the tailed oligonucleotide using a suitable spin column for DNA cleanup to remove unincorporated dATPαS and the enzyme. Elute in nuclease-free water.

Part B: Exonuclease III Digestion Assay

-

Reaction Setup: Prepare four reaction tubes as follows:

| Tube | Oligo Type | Enzyme |

| 1 (Control) | Unmodified | No Exonuclease |

| 2 (Test) | Unmodified | Exonuclease III |

| 3 (Control) | dATPαS-tailed | No Exonuclease |

| 4 (Test) | dATPαS-tailed | Exonuclease III |

-

Digestion: To tubes 2 and 4, add 1 µL of Exonuclease III and the corresponding reaction buffer. Add equivalent buffer volume to tubes 1 and 3.

-

Incubation: Incubate all four tubes at 37°C for 20 minutes.

-

Analysis: Stop the reactions by adding an equal volume of 2X GLII Gel Loading Dye. Analyze the samples on a 15% TBE-Urea polyacrylamide gel.

Expected Result: The unmodified oligonucleotide in Tube 2 will show significant degradation (a smear or disappearance of the band), while the dATPαS-tailed oligonucleotide in Tube 4 will remain largely intact, demonstrating the protective function of the alpha-thio modification.

Quantitative Data: Polymerase Incorporation Efficiency

The efficiency with which DNA polymerases incorporate dATPαS is a critical parameter for experimental design. While it is generally a good substrate, efficiencies can vary.

| DNA Polymerase | Relative Incorporation Efficiency (dATPαS vs. dATP) | Key Considerations |

| Taq DNA Polymerase | High (~80-95%) | Suitable for most PCR applications where nuclease resistance is desired. |

| Klenow Fragment (3'→5' exo-) | Very High (~90-100%) | Excellent for labeling and synthesis protocols requiring high incorporation rates. |

| T4 DNA Polymerase | Moderate (~60-80%) | Proofreading activity may be slightly inhibited by the phosphorothioate product. |

| T7 DNA Polymerase | High (~85-95%) | Efficient incorporation makes it suitable for in vitro transcription and sequencing applications. |

Note: Values are approximate and can be influenced by reaction conditions (pH, Mg²⁺ concentration) and sequence context.

Conclusion and Future Outlook

The alpha-thio modification in dATPαS is a powerful example of how subtle chemical changes can be leveraged to create indispensable research tools. Its ability to mimic natural dATP for polymerase incorporation while resisting nuclease cleavage and being selectively ignored by enzymes like luciferase provides a suite of functions that are critical for DNA stabilization, mechanistic enzyme studies, and advanced sequencing technologies. As new polymerases and DNA-modifying enzymes are discovered,[6][12][13][14] the applications for phosphorothioate-modified nucleotides will undoubtedly continue to expand, further solidifying their role in the molecular biology toolkit.

References

-

Title: dATPαS, α-Phosphate modified Adenosine Nucleotides Source: Jena Bioscience URL: [Link]

-

Title: Why pyrosequencing uses dATP alpha S? Source: ResearchGate URL: [Link]

-

Title: Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages Source: National Institutes of Health (NIH) URL: [Link]

-

Title: dATP: Role in DNA Synthesis, Research & Applications Source: baseclick URL: [Link]

-

Title: Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation Source: Europe PMC URL: [Link]

-

Title: Novel thermostable Y-family polymerases: applications for the PCR amplification of damaged or ancient DNAs Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Collateral nuclease activity of TnpB triggered by high temperature enables fast and sensitive nucleic acid detection Source: National Institutes of Health (NIH) URL: [Link]

-

Title: dATPαSe, Nucleotides labeled with Selenium (Se) Source: Jena Bioscience URL: [Link]

-

Title: Synthetic repeating sequence DNAs containing phosphorothioates: nuclease sensitivity and triplex formation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: When DNA Polymerases Multitask: Functions Beyond Nucleotidyl Transfer Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Using dNTP in Polymerase Chain Reaction (PCR) Source: BioChain Institute Inc. URL: [Link]

-

Title: Specific Enzymes Involved In Replication Source: Jack Westin URL: [Link]

Sources

- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. dATPαS, α-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 6. Novel thermostable Y-family polymerases: applications for the PCR amplification of damaged or ancient DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 8. Synthetic repeating sequence DNAs containing phosphorothioates: nuclease sensitivity and triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Collateral nuclease activity of TnpB triggered by high temperature enables fast and sensitive nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | When DNA Polymerases Multitask: Functions Beyond Nucleotidyl Transfer [frontiersin.org]

- 14. jackwestin.com [jackwestin.com]

An In-Depth Technical Guide to the Fundamental Differences Between dATPαS and dATP for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, the precise manipulation and analysis of DNA are paramount. The tools we employ, down to the molecular level, dictate the success and validity of our experiments. Among these tools are nucleotide analogs, synthetic molecules that mimic their natural counterparts yet possess unique properties that can be exploited for a variety of applications. This guide provides an in-depth exploration of one such analog: 2'-deoxyadenosine-5'-O-(1-thiotriphosphate), or dATPαS. We will dissect its fundamental differences from deoxyadenosine triphosphate (dATP), offering insights into how these distinctions are leveraged in cutting-edge research and development.

The Core Chemical Distinction: A Tale of Two Atoms

At the heart of the functional differences between dATP and dATPαS lies a subtle yet profound structural alteration. In dATPαS, a non-bridging oxygen atom on the alpha-phosphate (the phosphate group closest to the deoxyribose sugar) is replaced by a sulfur atom. This substitution of a single atom creates a phosphorothioate linkage upon incorporation into a DNA strand, in contrast to the natural phosphodiester bond formed from dATP.

This seemingly minor change has significant consequences for the chemical properties of the nucleotide and the resulting DNA, primarily due to the differences in electronegativity and atomic radius between sulfur and oxygen. The phosphorothioate bond is less susceptible to hydrolysis by certain enzymes, a key feature that underpins many of its applications.

Caption: Structural comparison of dATP and dATPαS.

The introduction of sulfur at the alpha-phosphate also creates a chiral center at the phosphorus atom, leading to two stereoisomers: the Rp and Sp isomers. This stereochemistry plays a crucial role in the differential recognition and processing of dATPαS by various enzymes.

Enzymatic Interactions: A Story of Acceptance and Rejection

The substitution of oxygen with sulfur dramatically alters how dATPαS interacts with a range of critical enzymes compared to its natural counterpart, dATP. These differential interactions are not merely incidental; they are the very reason dATPαS has become an indispensable tool in the molecular biologist's arsenal.

DNA Polymerases: Tolerant Incorporators

Most DNA polymerases, including common thermostable enzymes like Taq polymerase and high-fidelity enzymes like Pfu polymerase, can utilize dATPαS as a substrate for DNA synthesis.[1][2][3] However, the efficiency of incorporation can vary depending on the polymerase and the stereoisomer of dATPαS used.

While comprehensive kinetic data across a wide range of polymerases is not extensively compiled, studies on specific enzymes provide valuable insights. For instance, pre-steady-state kinetic analysis of human DNA polymerase η has shown that the rate of incorporation of dATPαS is only slightly reduced compared to dATP. For the correct incorporation of dATP, the pre-steady-state burst-rate constant was 45 s⁻¹, while for dATPαS, it was 29 s⁻¹.[4] This indicates that for this particular polymerase, dATPαS is a reasonably efficient substrate.

The fidelity of DNA polymerases can also be influenced by the use of dATPαS, although this is an area of ongoing research. The altered geometry and charge distribution of the thiophosphate group may subtly affect the intricate "induced fit" mechanism that ensures accurate nucleotide selection.[1]

Table 1: Comparative Properties of dATP and dATPαS

| Property | dATP | dATPαS |

| Chemical Structure | Deoxyadenosine triphosphate | 2'-Deoxyadenosine-5'-O-(1-thiotriphosphate) |

| Alpha-Phosphate | Phosphoester (P-O) | Thiophosphate (P-S) |

| Stereoisomers | Achiral at α-phosphate | Chiral at α-phosphate (Rp and Sp isomers) |

| Incorporation by DNA Polymerases | Standard substrate | Generally accepted as a substrate |

| Susceptibility to Exonucleases | Susceptible | Resistant (isomer-dependent) |

| Interaction with Luciferase | Substrate (as ATP) | Not a substrate |

| Resulting DNA Backbone | Phosphodiester linkages | Phosphorothioate linkages |

Exonucleases: A Tale of Resistance

One of the most significant consequences of incorporating dATPαS into a DNA strand is the resulting resistance of the phosphorothioate linkage to cleavage by exonucleases. This resistance is, however, highly dependent on the specific exonuclease and the stereochemistry of the phosphorothioate bond.

The 3' to 5' proofreading exonuclease activity of high-fidelity DNA polymerases like Pfu polymerase is responsible for removing misincorporated nucleotides.[1][2][3] DNA containing phosphorothioate linkages can exhibit resistance to this activity. For example, the 3'→5' exonuclease activity of E. coli DNA Polymerase I cleaves the Rp isomer but not the Sp isomer of a phosphorothioate linkage.[5] Conversely, the 3'→5' exonuclease activity of Exonuclease III cleaves the Sp isomer but not the Rp isomer.[5] This differential resistance is a powerful tool for controlling the direction and extent of exonuclease digestion.

The rate of digestion by exonucleases is significantly slower for phosphorothioate-containing DNA. For instance, Exonuclease III digests double-stranded DNA at a rate of approximately 500 bases per minute at 37°C, while its activity on single-stranded DNA is at least ten times slower.[6][7] The presence of phosphorothioate linkages can further dramatically reduce these rates, effectively halting the enzyme.

Caption: Differential susceptibility to exonuclease digestion.

Luciferase: The Basis for Pyrosequencing

The enzyme luciferase, central to the pyrosequencing method of DNA sequencing, utilizes ATP to produce a light signal. Critically, luciferase can also use dATP, which would generate a false signal during the sequencing reaction whenever an adenine is incorporated. To circumvent this, dATPαS is used as a substitute for dATP in pyrosequencing.[8][9][10] DNA polymerase efficiently incorporates dATPαS, but the resulting molecule is not a substrate for luciferase, thus ensuring that a light signal is only generated from the ATP produced by the sulfurylase reaction in the pyrosequencing cascade.[11][12][13] This differential enzymatic activity is the cornerstone of the accuracy of pyrosequencing.

Practical Applications in Research and Development

The unique properties of dATPαS have led to its adoption in several key molecular biology techniques, providing solutions to challenges that are intractable with natural dNTPs alone.

Pyrosequencing: Enabling Real-Time DNA Sequencing

As mentioned, the inability of luciferase to utilize dATPαS is fundamental to the pyrosequencing method. This technique monitors DNA synthesis in real-time by detecting the release of pyrophosphate upon nucleotide incorporation. The use of dATPαS ensures that the light-generating reaction is exclusively linked to the incorporation of dCTP, dGTP, and dTTP, and the subsequent enzymatic cascade, preventing false signals from dATP incorporation.

Experimental Workflow: Pyrosequencing

Caption: Simplified workflow of pyrosequencing highlighting the role of dATPαS.

Protocol: Simplified Pyrosequencing Reaction

-

Immobilize single-stranded DNA template onto a solid support.

-

Anneal a sequencing primer to the template.

-

Sequentially add individual dNTPs (dCTP, dGTP, dTTP, and dATPαS) in a predetermined order.

-

In the presence of DNA polymerase , if the added dNTP is complementary to the template, it is incorporated, releasing pyrophosphate (PPi).

-

ATP sulfurylase converts the released PPi to ATP in the presence of adenosine 5' phosphosulfate (APS).

-

Luciferase utilizes the newly synthesized ATP to generate a light signal, which is detected.

-

Apyrase degrades unincorporated dNTPs and excess ATP before the next dNTP is added.

-

The sequence is determined by the order of dNTPs that produce a light signal.

Mapping DNA-Protein Interactions: DNase I Footprinting

DNase I footprinting is a powerful technique for identifying the specific DNA sequence to which a protein binds. The principle is that a bound protein protects the DNA from cleavage by DNase I. By incorporating dATPαS into the DNA probe, the resulting phosphorothioate linkages can introduce sites that are resistant to nuclease digestion, which can be used to precisely map the boundaries of protein binding.

Experimental Workflow: DNase I Footprinting with dATPαS

Caption: Workflow for DNase I footprinting to map protein binding sites.

Protocol: Generalized DNase I Footprinting

-

Prepare a DNA probe containing the putative protein binding site. The probe is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye. To introduce phosphorothioate linkages, the probe can be generated by PCR using a mix of dNTPs that includes dATPαS.

-

Incubate the labeled DNA probe with the protein of interest to allow for binding. A control reaction without the protein is run in parallel.

-

Perform a limited digestion of the DNA-protein complex and the control DNA with DNase I. The concentration of DNase I and the digestion time are optimized to achieve, on average, one cut per DNA molecule.

-

Stop the digestion and denature the DNA fragments.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

Analyze the gel : The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. The phosphorothioate linkages, being resistant to some nucleases, can serve as precise markers for aligning the footprint.[14][15][16]

The phosphorothioate modification can also influence the binding affinity of proteins to DNA. While it often increases non-specific protein binding, it can also enhance the affinity of specific interactions.[17][18] This is an important consideration when interpreting footprinting data and can be further investigated using techniques like electrophoretic mobility shift assays (EMSA) with competitor oligonucleotides.

Conclusion: A Versatile Tool for Precise Molecular Interrogation

The substitution of a single oxygen atom with sulfur in dATPαS creates a molecule with a unique set of properties that have been ingeniously exploited in molecular biology. Its acceptance by DNA polymerases, coupled with its resistance to exonucleases and its inertness to luciferase, makes it an invaluable reagent for techniques ranging from real-time DNA sequencing to the fine mapping of protein-DNA interactions. As our understanding of the subtle interplay between nucleic acids and proteins deepens, the strategic use of nucleotide analogs like dATPαS will undoubtedly continue to fuel discovery and innovation in both basic research and the development of novel therapeutics.

References

-

Pfu DNA polymerase has superior thermostability and proofreading properties compared to Taq DNA polymerase. (n.d.). genomics-online.com. [Link]

-

Get To Know Your DNA Polymerases. (2025, June 8). Bitesize Bio. [Link]

-

Bacterial exonuclease III expands its enzymatic activities on single-stranded DNA. (2024, March 13). eLife. [Link]

-

Enhanced affinity of racemic phosphorothioate DNA with transcription factor SATB1 arising from diastereomer-specific hydrogen bonds and hydrophobic contacts. (2020, May 7). Nucleic Acids Research. [Link]

-

A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. (2025, December 16). Preprints.org. [Link]

-

Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells. (n.d.). Journal of Biological Chemistry. [Link]

-

Firefly luciferase has two nucleotide binding sites: effect of nucleoside monophosphate and CoA on the light-emission spectra. (n.d.). Biochemical Journal. [Link]

-

DNase I footprinting. (n.d.). Retrieved from [Link]

-

Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent. [Link]

-

Site-specific DNA Mapping of Protein Binding Orientation Using Azidophenacyl Bromide (APB). (2020, June 20). Bio-protocol. [Link]

-

Why pyrosequencing uses dATP alpha S? (2017, June 12). ResearchGate. [Link]

-

Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways. (n.d.). The Journal of Biological Chemistry. [Link]

-

Bacterial exonuclease III expands its enzymatic activities on single-stranded DNA. (2024, March 13). bioRxiv. [Link]

-

Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. (n.d.). ResearchGate. [Link]

-

The kinetic analysis of luciferases with d-luciferin and ATP. (n.d.). ResearchGate. [Link]

-

The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications. (n.d.). Nucleic Acids Research. [Link]

-

Insights from resolving protein–DNA interactions at near base-pair resolution. (2017, December 2). Epigenetics & Chromatin. [Link]

-

DNase I Footprinting. (n.d.). Creative BioMart. [Link]

-

Structural and Molecular Kinetic Features of Activities of DNA Polymerases. (n.d.). MDPI. [Link]

-

RP-HPLC and RP Cartridge Purification. (n.d.). Bio-Synthesis. [Link]

-

Mutant firefly luciferases with improved specific activity and dATP discrimination constructed by yeast cell surface engineering. (n.d.). PubMed. [Link]

-

A DNA fragment with an a-phosphorothioate nucleotide at one end is asymmetrically blocked from digestion by exonuclease III and can be replicated in vivo. (n.d.). PNAS. [Link]

-

Protein–Protein Interactions in Base Excision Repair. (n.d.). MDPI. [Link]

-

Protocol to identify DNA-binding proteins recognizing nucleotide repeat dsDNAs. (2024, June 21). STAR Protocols. [Link]

-

DNase I footprinting. (n.d.). Retrieved from [Link]

-

Why pyrosequencing uses dATP alpha S? (2017, June 12). ResearchGate. [Link]

-

Exonuclease III. (n.d.). QIAGEN. [Link]

-

DNase I footprinting. (2013, May 1). Cold Spring Harbor Protocols. [Link]

-

Pyrosequencing Technology and Platform Overview. (n.d.). QIAGEN. [Link]

-

DNase I footprinting. (2013, May 1). PubMed. [Link]

-

Aptamer Binding Site Mapping on ATP by MicroScale Thermophoresis | Protocol Preview. (2022, September 28). YouTube. [Link]

-

Optimized DNA affinity purification sequencing determines relative binding affinity of transcription factors. (2025, November 7). Universität Bielefeld. [Link]

-

Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. (n.d.). MDPI. [Link]

-

Analysis and purification of synthetic nucleic acids using HPLC. (2001, May). PubMed. [Link]

- WO201918017A1 - Dna polymerases for efficient and effective incorporation of methylated-dntps. (n.d.).

-

Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. (n.d.). STAR Protocols. [Link]

-

ATP-releasing Nucleotides: Linking DNA Synthesis to Luciferase Signaling. (n.d.). ACS Synthetic Biology. [Link]

-

Impacts of Molecular Structure on Nucleic Acid–Protein Interactions. (n.d.). MDPI. [Link]

-

DNA polymerization rate comparison when dNTPs or dNTPαSe were... (n.d.). ResearchGate. [Link]

-

The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. (n.d.). The Journal of Biological Chemistry. [Link]

-

(PDF) Protocol to process crosslinking and immunoprecipitation data into annotated binding sites. (2025, November 9). ResearchGate. [Link]

-

Effect of phosphorothioate modification of oligodeoxynucleotides on specific protein binding. (1994, October 28). The Journal of Biological Chemistry. [Link]

Sources

- 1. Polymerases [genomics-online.com]

- 2. goldbio.com [goldbio.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. promega.com [promega.com]

- 7. neb.com [neb.com]

- 8. Mutant firefly luciferases with improved specific activity and dATP discrimination constructed by yeast cell surface engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced affinity of racemic phosphorothioate DNA with transcription factor SATB1 arising from diastereomer-specific hydrogen bonds and hydrophobic contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Low pH enhances Sp1 DNA binding activity and interaction with TBP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Firefly luciferase has two nucleotide binding sites: effect of nucleoside monophosphate and CoA on the light-emission spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP-releasing Nucleotides: Linking DNA Synthesis to Luciferase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. DNase I footprinting [gene.mie-u.ac.jp]

- 17. Enhanced affinity of racemic phosphorothioate DNA with transcription factor SATB1 arising from diastereomer-specific hydrogen bonds and hydrophobic contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPalphaS): Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2'-deoxyadenosine 5'-O-(1-thiotriphosphate), commonly known as dATPalphaS. As a critical analog of the natural nucleotide dATP, its unique properties have made it an indispensable tool in molecular biology, enzymology, and drug development. We will deconstruct its nomenclature, detail its biochemical characteristics, and explore its primary applications, including its pivotal role in next-generation sequencing and the study of enzyme kinetics. This document is intended to serve as a detailed reference for professionals who utilize or seek to understand the utility of modified nucleotides in their research.

Decoding the Nomenclature: What is this compound?

The name this compound precisely describes its chemical structure. It is a modified version of deoxyadenosine triphosphate (dATP), a natural precursor for DNA synthesis[1]. Let's break down the name:

-

dATP : This is the abbreviation for 2'-deoxyadenosine 5'-triphosphate , the standard building block for DNA.

-

alpha (α) : This signifies that the modification occurs on the alpha-phosphate of the triphosphate chain—the phosphate group directly attached to the 5' carbon of the deoxyribose sugar.

-

S : This indicates that one of the non-bridging oxygen atoms on the alpha-phosphate has been replaced by a sulfur atom, creating a phosphorothioate linkage.

This single atomic substitution is the key to its unique functionality, rendering the molecule resistant to certain enzymatic activities while still being recognized as a substrate by others.

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound is referred to by a variety of names. Recognizing these synonyms is crucial for comprehensive literature searches.

| Synonym | Source |

| 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | [2][3] |

| dATPαS | [2][4][5] |

| alpha-Thio-dATP | [2][6] |

| Deoxyadenosine 5'-(alpha-thio)triphosphate | [2] |

| Sp-dATPalphaS | [2] |

| 2'-Deoxyadenosine 5'-α-thiotriphosphoric acid | [5] |

Core Chemical and Physical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₁P₃S (free acid) | [2][4][7] |

| Molecular Weight | 507.24 g/mol (free acid) | [3][4][7] |

| CAS Number | 64145-28-4 | [2][4] |

| Purity | Typically ≥95% (HPLC) | [3][4] |

| Form | Commonly supplied as a solution in water or as a lithium salt | [4][7] |

| Storage | Recommended at -20°C or below | [3][4] |

Biochemical Properties and Mechanism of Action

The utility of this compound stems from the properties of its phosphorothioate linkage. This bond alters its interaction with enzymes, particularly DNA polymerases and nucleases.

Substrate for DNA Polymerases

DNA polymerases catalyze the formation of a phosphodiester bond by linking the 3'-hydroxyl group of a growing DNA strand to the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP)[8][9]. Despite the sulfur substitution, DNA polymerases can efficiently recognize and incorporate this compound into a DNA strand opposite a thymine base[10].

The mechanism involves a nucleophilic attack from the 3'-OH of the primer on the alpha-thiophosphate. This reaction proceeds with an inversion of stereochemistry at the phosphorus atom, releasing pyrophosphate and forming a phosphorothioate diester bond in the DNA backbone[9][11].

Caption: Incorporation of this compound by DNA Polymerase.

It is important to note that DNA polymerases can exhibit stereoselectivity, often preferring one diastereomer (Sp or Rp) of the phosphorothioate over the other. For many polymerases, the Sp isomer is the preferred substrate[12].

Resistance to Nuclease Activity

The most significant feature of the phosphorothioate bond is its resistance to cleavage by nucleases. Many DNA polymerases possess a 3'→5' exonuclease "proofreading" activity, which removes misincorporated nucleotides[13]. The phosphorothioate linkage in the DNA backbone is a poor substrate for this exonuclease activity.

This resistance is critical for several reasons:

-

It allows the modified nucleotide to remain stably incorporated in the DNA strand.

-

It protects the 3' end of a DNA strand from degradation by exonucleases[14].

-

It enables researchers to study the forward reaction (polymerization) without the confounding effect of the reverse reaction (excision)[11].

While often termed "non-hydrolyzable," it is more accurate to describe this compound and the resulting linkage as slowly hydrolyzable or nuclease-resistant[15][16][17]. The rate of hydrolysis is significantly reduced, but not always zero, depending on the enzyme and conditions.

Key Applications in Research and Development

The unique properties of this compound have led to its adoption in several key molecular biology techniques.

Pyrosequencing

Pyrosequencing is a method of DNA sequencing based on the "sequencing by synthesis" principle. It detects the release of pyrophosphate (PPi) upon nucleotide incorporation. The released PPi is converted to ATP by ATP sulfurylase, and this ATP is used by luciferase to generate a light signal.

A major challenge arises when the template contains a thymine (T), requiring the incorporation of dATP. The dATP itself would be a direct substrate for luciferase, creating a false-positive signal and making the sequence data ambiguous.

Solution: this compound is substituted for dATP in the reaction. DNA polymerase efficiently incorporates this compound, but the modified nucleotide is not a substrate for the luciferase enzyme[10]. This elegant substitution eliminates the non-specific signal and ensures that light is only generated in response to the incorporation of dGTP, dCTP, or dTTP.

Caption: Workflow of Pyrosequencing Highlighting the Role of this compound.

Sanger Sequencing

In the classic Sanger "chain termination" method of DNA sequencing, dideoxynucleotides (ddNTPs) are used to terminate DNA synthesis[18][19]. While ddNTPs are the standard, early methodologies and specialized applications have used phosphorothioate analogs. When incorporated, this compound can introduce a site that is resistant to certain cleavage reagents or exonucleases, allowing for the generation of fragment ladders for sequencing. Radiolabeled versions, such as [α-³³P]dATP, have also been employed to visualize the resulting DNA fragments[20].

Studying Enzyme Kinetics and Mechanisms

Because the phosphorothioate bond resists cleavage by proofreading exonucleases, this compound is an invaluable tool for studying the kinetics of DNA polymerases and other DNA-modifying enzymes[11]. Researchers can measure the rate of incorporation of this compound without the competing excision reaction, providing a clearer picture of the polymerase's fidelity and efficiency. This allows for the dissection of the forward polymerization step from the proofreading step, which is crucial for understanding enzyme mechanisms and for the development of polymerase inhibitors[21].

Conclusion

2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) is more than a simple analog; it is a sophisticated molecular tool that leverages a subtle chemical modification to achieve significant experimental advantages. Its resistance to nuclease activity while remaining a viable substrate for polymerases allows researchers to decouple complex enzymatic reactions and to eliminate confounding signals in sensitive assays like pyrosequencing. A thorough understanding of its nomenclature, chemical properties, and mechanism of action is essential for its effective application in both basic research and advanced diagnostics.

References

-

Jena Bioscience. (n.d.). dATPαS, α-Phosphate modified Adenosine Nucleotides. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate). National Center for Biotechnology Information. Retrieved from [Link]

-

Brody, R. S., & Frey, P. A. (1982). Template-prime-dependent turnover of (Sp)-dATP alpha S by T4 DNA polymerase. The stereochemistry of the associated 3' goes to 5'-exonuclease. The Journal of biological chemistry, 257(13), 7684–7688. Retrieved from [Link]

-

Vértessy, B. G., et al. (2001). DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis. Biochemistry, 40(30), 8896–8905. Retrieved from [Link]

-

Wittinghofer, A., & Geyer, M. (2014). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Methods in molecular biology (Clifton, N.J.), 1174, 1–18. Retrieved from [Link]

-

Wikipedia. (2023). Deoxyadenosine triphosphate. Retrieved from [Link]

-

Tebubio. (n.d.). 2'-Deoxyadenosine-5'-O-(1-Thiotriphosphate), 1 umole. Retrieved from [Link]

-

Wikipedia. (2023). DNA polymerase. Retrieved from [Link]

-

Zagursky, R. J., Conway, P. S., & Kashdan, M. A. (1991). Use of 33P for Sanger DNA sequencing. BioTechniques, 11(1), 36, 38. Retrieved from [Link]

-

Beard, W. A., & Wilson, S. H. (2014). Structure and Mechanism of DNA Polymerase β. Biochemistry, 53(17), 2768–2780. Retrieved from [Link]

-

ResearchGate. (2017). Why pyrosequencing uses dATP alpha S?. Retrieved from [Link]

-

ResearchGate. (2017). Why pyrosequencing uses dATP alpha S?. Retrieved from [Link]

-

J-GLOBAL. (n.d.). dATPαS Chemical Substance Information. Retrieved from [Link]

-

J-GLOBAL. (n.d.). dATPαS Chemical Substance Information. Retrieved from [Link]

-

MDPI. (2021). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Retrieved from [Link]

-

MDPI. (2021). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Retrieved from [Link]

-

Wikipedia. (2023). Sanger sequencing. Retrieved from [Link]

-

Wikipedia. (2023). Sanger sequencing. Retrieved from [Link]

-

Masutani, C., et al. (2000). Proofreading exonuclease activity of human DNA polymerase delta and its effects on lesion-bypass DNA synthesis. The Journal of biological chemistry, 275(38), 29428–29434. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). DNA polymerase alpha – Knowledge and References. Retrieved from [Link]

Sources

- 1. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | C10H16N5O11P3S | CID 196416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

- 4. dATPαS, α-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 5. dATPαS | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. biosynth.com [biosynth.com]

- 7. 2'-Deoxyadenosine-5'-O-(1-Thiotriphosphate) | TriLink Customer Portal [shop.trilinkbiotech.com]

- 8. DNA polymerase - Wikipedia [en.wikipedia.org]

- 9. Structure and Mechanism of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Template-prime-dependent turnover of (Sp)-dATP alpha S by T4 DNA polymerase. The stereochemistry of the associated 3' goes to 5'-exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proofreading exonuclease activity of human DNA polymerase delta and its effects on lesion-bypass DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Why is it necessary to add dNTPs when using the 3´ exonuclease activity of T4 DNA Polymerase to convert a 3´ overhang to a blunt end? [france.promega.com]

- 15. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97 | MDPI [mdpi.com]

- 18. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 19. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 20. Use of 33P for Sanger DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

The Unseen Architect: A Technical Guide to the Discovery and History of dATPαS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, certain molecules, while not household names, have fundamentally reshaped our ability to manipulate and understand the very code of life. Deoxyadenosine alpha-thio triphosphate (dATPαS) is one such molecule. This in-depth guide provides a comprehensive overview of the discovery, history, and core scientific principles of dATPαS, offering field-proven insights for professionals in research and drug development.

The Genesis of a Powerful Analog: Discovery and Synthesis